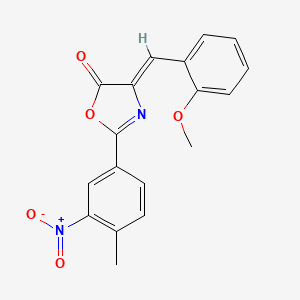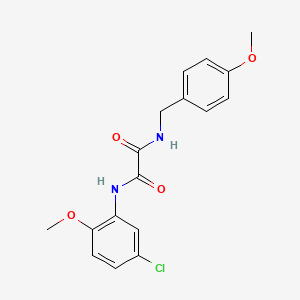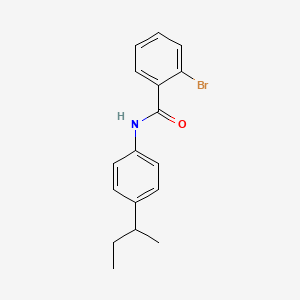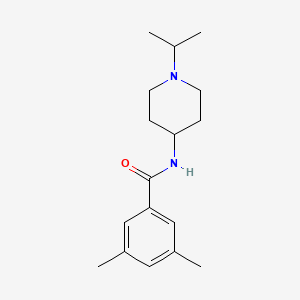
1-isobutyryl-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isobutyryl-4-(2-methylphenyl)piperazine, also known as IMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
The exact mechanism of action of 1-isobutyryl-4-(2-methylphenyl)piperazine is not fully understood. However, it has been suggested that 1-isobutyryl-4-(2-methylphenyl)piperazine acts as a partial agonist at the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. It has also been suggested that 1-isobutyryl-4-(2-methylphenyl)piperazine inhibits the monoamine oxidase enzyme, which leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
1-isobutyryl-4-(2-methylphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, which is involved in the regulation of reward and motivation. 1-isobutyryl-4-(2-methylphenyl)piperazine has also been shown to increase the levels of norepinephrine and serotonin in the brain, which are involved in the regulation of mood and anxiety. These effects make 1-isobutyryl-4-(2-methylphenyl)piperazine a promising compound for the development of new drugs for the treatment of psychiatric disorders.
实验室实验的优点和局限性
1-isobutyryl-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been shown to have high affinity for the dopamine D2 receptor and inhibitory effect on the monoamine oxidase enzyme. However, there are also limitations to the use of 1-isobutyryl-4-(2-methylphenyl)piperazine in lab experiments. It has a short half-life and is rapidly metabolized in the body. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the use of 1-isobutyryl-4-(2-methylphenyl)piperazine in scientific research. One direction is the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia. Another direction is the investigation of the role of 1-isobutyryl-4-(2-methylphenyl)piperazine in the regulation of reward and motivation. Additionally, the potential use of 1-isobutyryl-4-(2-methylphenyl)piperazine in the treatment of neurodegenerative disorders such as Parkinson's disease is an area of interest for future research. Overall, 1-isobutyryl-4-(2-methylphenyl)piperazine has great potential for the development of new drugs and the advancement of scientific research in the field of neuroscience and pharmacology.
合成方法
1-isobutyryl-4-(2-methylphenyl)piperazine can be synthesized by reacting 1-bromo-3-methylbenzene with isobutyrylpiperazine in the presence of a palladium catalyst. This reaction leads to the formation of 1-isobutyryl-4-(2-methylphenyl)piperazine as the main product.
科学研究应用
1-isobutyryl-4-(2-methylphenyl)piperazine has been used in various scientific research studies due to its potential applications in neuroscience and pharmacology. It has been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. 1-isobutyryl-4-(2-methylphenyl)piperazine has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. These properties make 1-isobutyryl-4-(2-methylphenyl)piperazine a promising compound for the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia.
属性
IUPAC Name |
2-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)15(18)17-10-8-16(9-11-17)14-7-5-4-6-13(14)3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQLLMPDDACUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)
![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)
![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)


![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)
![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)


